Methyl 5-hydroxy-4-nitroheptanoate
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Overview
Description
Methyl 5-hydroxy-4-nitroheptanoate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a heptanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-4-nitroheptanoate can be achieved through several synthetic routes. One common method involves the nitration of a suitable precursor, such as 5-hydroxyheptanoic acid, followed by esterification with methanol. The nitration reaction typically requires the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-4-nitroheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a nitroketone.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 5-nitro-4-oxopentanoate.
Reduction: Formation of Methyl 5-amino-4-hydroxyheptanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-hydroxy-4-nitroheptanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-4-nitroheptanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-4-nitrohexanoate: Similar structure but with a shorter carbon chain.
Methyl 5-hydroxy-4-nitrooctanoate: Similar structure but with a longer carbon chain.
Methyl 5-amino-4-nitroheptanoate: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
Methyl 5-hydroxy-4-nitroheptanoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties. Its hydroxyl and nitro groups allow for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
89449-79-6 |
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Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 5-hydroxy-4-nitroheptanoate |
InChI |
InChI=1S/C8H15NO5/c1-3-7(10)6(9(12)13)4-5-8(11)14-2/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
PVIKVPCAACFUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CCC(=O)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
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